

Meglutol: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: Meglutol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Meglutol, also known by its systematic name 3-hydroxy-3-methylpentanedioic acid, is a dicarboxylic acid that has garnered attention in the scientific community for its potential as a hypolipidemic agent.^{[1][2]} Its structural similarity to hydroxymethylglutarate (HMG), the precursor to mevalonate, positions it as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.^{[3][4][5]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of **Meglutol**, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

Meglutol is a relatively small organic molecule with a straightforward chemical structure. It is a derivative of glutaric acid with a hydroxyl and a methyl group substituted at the 3rd position.^[1]

Chemical Identifiers

Identifier	Value
IUPAC Name	3-hydroxy-3-methylpentanedioic acid[6]
Synonyms	Dicrotalic Acid, 3-Hydroxy-3-methylglutaric acid, HMG[1][3]
CAS Number	503-49-1[1][7]
Molecular Formula	C6H10O5[1][8]
Molecular Weight	162.14 g/mol [6][8]
SMILES	CC(O)(CC(=O)O)CC(=O)O[8]
InChI Key	NPOAOTPXWNWTSH-UHFFFAOYSA-N[8]

Physicochemical Properties

The physical and chemical properties of **Meglutol** are crucial for its handling, formulation, and understanding its behavior in biological systems.

Physical and Chemical Properties of **Meglutol**

Property	Value	Reference
Physical State	Off-white powder with chunks	[1]
Melting Point	105-108 °C	[1]
Boiling Point	120 °C at 13 mmHg	[1]
pKa	3.95 ± 0.10 (Predicted)	[1]

Solubility Data

Solvent	Solubility	Reference
DMF	30 mg/mL	
DMSO	30 mg/mL	
Ethanol	5 mg/mL	
PBS (pH 7.2)	10 mg/mL	

Spectral Data

While raw spectral data is not publicly available, characteristic spectral information has been reported in various databases.

- ¹H NMR:** The proton NMR spectrum of **Meglutol** in D₂O would be expected to show signals corresponding to the methyl protons and the methylene protons adjacent to the carboxylic acid groups. PubChem lists observed shifts at 1.31, 2.39, 2.42, 2.44, and 2.47 ppm in water at pH 7.0.[2]
- ¹³C NMR:** The carbon NMR spectrum would show distinct signals for the methyl carbon, the quaternary carbon bearing the hydroxyl group, the methylene carbons, and the carboxyl carbons.
- Mass Spectrometry:** The mass spectrum of **Meglutol** would show a molecular ion peak corresponding to its molecular weight. PubChem provides access to various mass spectrometry datasets, including GC-MS and MS-MS data.[2]
- Infrared (IR) Spectroscopy:** The IR spectrum of **Meglutol** would be characterized by strong, broad absorption bands for the O-H stretch of the carboxylic acid and alcohol groups, a strong C=O stretch for the carboxylic acid groups, and C-H stretching and bending vibrations for the methyl and methylene groups.

Mechanism of Action and Signaling Pathway

Meglutol functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the committed and rate-limiting step in the biosynthesis of cholesterol and other isoprenoids.[6]

[9] By inhibiting this enzyme, **Meglutol** effectively reduces the endogenous synthesis of cholesterol.

The regulation of cholesterol biosynthesis is a complex process primarily controlled by the intracellular cholesterol concentration. This feedback mechanism involves the SREBP (Sterol Regulatory Element-Binding Protein) pathway.



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Mechanism of **Meglutol** as an HMG-CoA Reductase Inhibitor.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of **Meglutol**.

Quantification of Meglutol in Biological Samples (HPLC-MS)

A selective and sensitive method for the determination of **Meglutol** in urine and plasma samples can be achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Sample Preparation (Plasma):

- To a 100 μ L aliquot of plasma, add an internal standard.
- Precipitate proteins by adding 400 μ L of acetonitrile.
- Vortex the mixture thoroughly.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.

Chromatographic Conditions (Example):

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.

Mass Spectrometry Detection:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for acidic compounds like **Meglutol**.
- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, monitoring for the deprotonated molecule $[M-H]^-$.

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of **Meglutol** on HMG-CoA reductase can be determined by measuring the decrease in NADPH absorbance at 340 nm, as NADPH is consumed during the conversion of HMG-CoA to mevalonate.

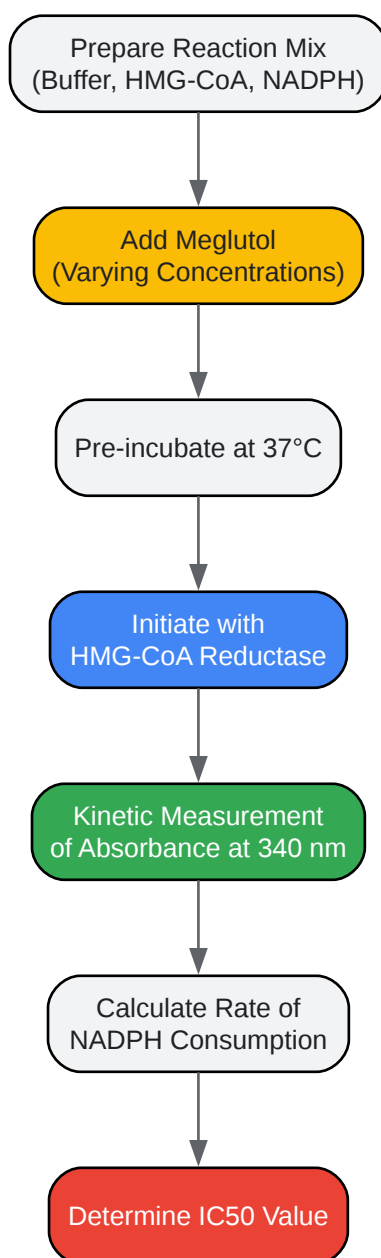
Materials:

- Purified HMG-CoA reductase enzyme
- HMG-CoA substrate solution
- NADPH solution

- Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
- **Meglutol** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- 96-well UV-transparent microplate
- Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

- Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH in each well of the microplate.
- Add varying concentrations of **Meglutol** to the test wells. Include a control well with no inhibitor.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding HMG-CoA reductase to all wells.
- Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-20 minutes), taking readings every 30-60 seconds.
- Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of **Meglutol**.
- Determine the IC₅₀ value of **Meglutol** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Workflow for HMG-CoA Reductase Inhibition Assay.

Assessment of Lipid Peroxidation (TBARS Assay)

Meglutol has been investigated for its potential to induce oxidative stress.[7] A common method to assess lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

- Brain tissue homogenate
- Trichloroacetic acid (TCA) solution
- Thiobarbituric acid (TBA) solution
- Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
- MDA standard for calibration curve
- Spectrophotometer

Protocol:

- Homogenize brain tissue in a suitable buffer (e.g., KCl) on ice.
- To an aliquot of the homogenate, add TCA to precipitate proteins.
- Centrifuge to pellet the proteins and collect the supernatant.
- To the supernatant, add TBA solution (containing BHT).
- Heat the mixture in a boiling water bath for a defined period (e.g., 30-60 minutes) to allow the formation of the MDA-TBA adduct, which is a pink-colored chromogen.
- Cool the samples and measure the absorbance at 532 nm.
- Quantify the amount of MDA by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Assessment of Protein Oxidation (Protein Carbonyl Assay)

Protein oxidation can be assessed by measuring the level of protein carbonyl groups, which are formed upon oxidative damage to amino acid residues.

Materials:

- Brain tissue homogenate
- 2,4-Dinitrophenylhydrazine (DNPH) solution
- Trichloroacetic acid (TCA) solution
- Ethanol/Ethyl acetate washing solution
- Guanidine hydrochloride solution for protein solubilization
- Spectrophotometer

Protocol:

- Homogenize brain tissue in a buffer containing protease inhibitors.
- Incubate an aliquot of the homogenate with DNPH solution to derivatize the carbonyl groups to 2,4-dinitrophenylhydrazones. A parallel blank is incubated with the solvent of DNPH.
- Precipitate the proteins with TCA.
- Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture to remove excess DNPH.
- Solubilize the protein pellet in a guanidine hydrochloride solution.
- Measure the absorbance of the dinitrophenylhydrazone at ~370 nm.
- The carbonyl content is calculated using the molar extinction coefficient of DNPH.

Conclusion

Meglutol presents a compelling profile as a modulator of lipid metabolism through its targeted inhibition of HMG-CoA reductase. This guide has provided a comprehensive overview of its chemical and physical properties, alongside detailed insights into its mechanism of action and relevant experimental protocols. This information serves as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of **Meglutol** and similar

compounds. Further research into its pharmacokinetics, pharmacodynamics, and safety profile in preclinical models is warranted to fully elucidate its clinical applicability.

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References

- 1. Monitoring thiobarbituric acid-reactive substances (TBARs) as an assay for oxidative damage in neuronal cultures and central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Evidence that 3-hydroxy-3-methylglutaric acid promotes lipid and protein oxidative damage and reduces the nonenzymatic antioxidant defenses in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of thiobarbituric acid reactive species (TBARS) optimized for zebrafish brain tissue [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Total Phenolic Content and Antioxidant Activity of Different Types of Chocolate, Milk, Semisweet, Dark, and Soy, in Cerebral Cortex, Hippocampus, and Cerebellum of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
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